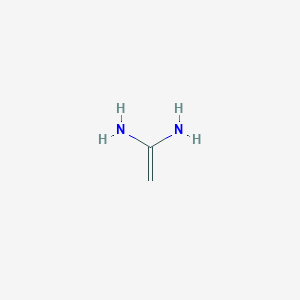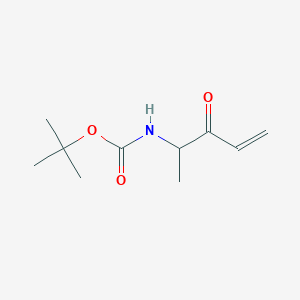![molecular formula C18H19BrClNO2 B14131532 1-(2-bromophenyl)-6-chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1H-benzo[d]azepine](/img/structure/B14131532.png)
1-(2-bromophenyl)-6-chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1H-benzo[d]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C18H19BrClNO2 5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide . This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide typically involves the reaction of 5-bromo-2-chlorobenzoic acid with 2-hydroxy-2-methyl-4-phenylbutylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate , chromium trioxide , sodium borohydride , and lithium aluminum hydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group yields the original hydroxyl compound.
Scientific Research Applications
5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide: has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in the study of biomolecule-ligand complexes and free energy calculations.
Biology: Investigated for its potential role in inhibiting specific biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide involves its interaction with specific molecular targets and pathways . It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide include:
Uniqueness
What sets 5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide apart from similar compounds is its unique combination of functional groups and its specific applications in scientific research. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest.
Properties
Molecular Formula |
C18H19BrClNO2 |
|---|---|
Molecular Weight |
396.7 g/mol |
IUPAC Name |
5-(2-bromophenyl)-9-chloro-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine |
InChI |
InChI=1S/C18H19BrClNO2/c1-22-16-9-13-12(17(20)18(16)23-2)7-8-21-10-14(13)11-5-3-4-6-15(11)19/h3-6,9,14,21H,7-8,10H2,1-2H3 |
InChI Key |
XGSZBSXXBZZTBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2CCNCC(C2=C1)C3=CC=CC=C3Br)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


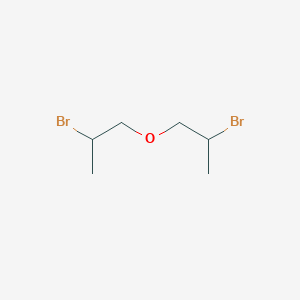

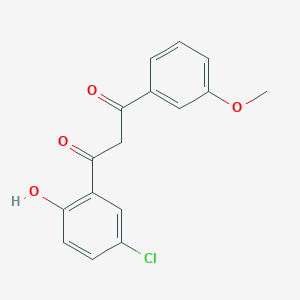
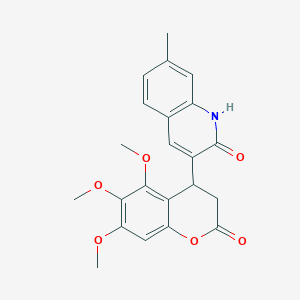
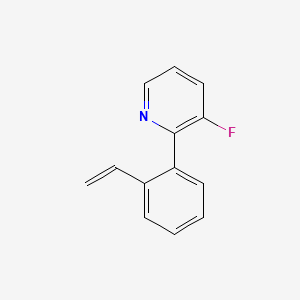
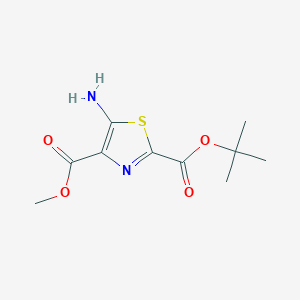

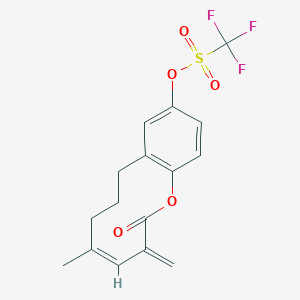
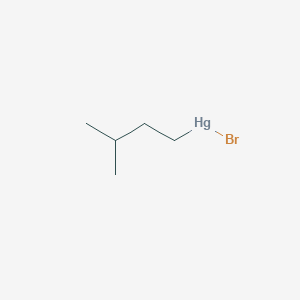
![2-(2,4-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14131503.png)
![5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14131512.png)
